(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
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Overview
Description
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile is a synthetic organic compound characterized by its unique structure, which includes a bromo-substituted thiophene ring, a sulfonyl group, and a dimethylamino acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) to yield 5-bromo-2-thiophene.
Sulfonylation: The brominated thiophene is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like pyridine to form 5-bromo-2-thienylsulfonyl chloride.
Formation of Acrylonitrile Derivative: The final step involves the reaction of 5-bromo-2-thienylsulfonyl chloride with dimethylaminoacrylonitrile under basic conditions, typically using a base like triethylamine, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiophene derivatives.
Substitution: Formation of substituted thiophene derivatives with various functional groups.
Scientific Research Applications
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of (2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways, leading to altered cellular responses.
Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression or replication processes.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-[(5-chloro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
- (2E)-2-[(5-methyl-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
- (2E)-2-[(5-fluoro-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile
Uniqueness
(2E)-2-[(5-bromo-2-thienyl)sulfonyl]-3-(dimethylamino)acrylonitrile is unique due to the presence of the bromo group, which imparts distinct reactivity and properties compared to its chloro, methyl, and fluoro analogs. The bromo group can participate in specific substitution reactions and influence the compound’s electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
(E)-2-(5-bromothiophen-2-yl)sulfonyl-3-(dimethylamino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2S2/c1-12(2)6-7(5-11)16(13,14)9-4-3-8(10)15-9/h3-4,6H,1-2H3/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVESGTNGPKQOBZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)S(=O)(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C#N)/S(=O)(=O)C1=CC=C(S1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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